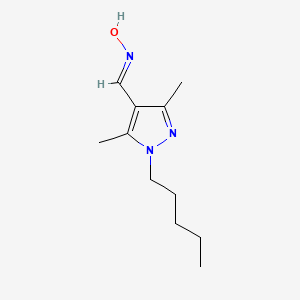

(3,5-Dimethyl-1-pentylpyrazol-4-yl)(hydroxyimino)methane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(3,5-Dimethyl-1-pentylpyrazol-4-yl)(hydroxyimino)methane" is a derivative of bis(pyrazol-1-yl)methane ligands, which are known for their coordination behavior with various metals. The papers provided discuss different bis(pyrazol-1-yl)methane ligands with various substituents and their reactivity with metal complexes.

Synthesis Analysis

The synthesis of bis(pyrazol-1-yl)methane derivatives involves the functionalization of the methine carbon atom with different groups. For instance, the synthesis of bis(3,5-dimethylpyrazol-1-yl)methanes functionalized by 2-halophenyl groups has been achieved, and these compounds have shown interesting reactivity with transition metals such as molybdenum and tungsten . Another study reports the recrystallization of a tris(3,5-dimethyl-1H-pyrazol-1-yl)methane complex with molybdenum, leading to a novel dinuclear Mo(VI) complex . Additionally, para-quinone-containing bis(pyrazol-1-yl)methane ligands have been synthesized, demonstrating the versatility of these ligands in forming metal complexes and undergoing C-H activation reactions .

Molecular Structure Analysis

The molecular structure of these ligands and their complexes is quite diverse. For example, the dinuclear Mo(VI) complex with tris(3,5-dimethyl-1H-pyrazol-1-yl)methane exhibits a unique coordination environment with one Mo atom being hexacoordinated and the other being pentacoordinated, which is unprecedented . The structural analysis of these compounds is crucial for understanding their reactivity and potential applications in coordination chemistry.

Chemical Reactions Analysis

The reactivity of bis(pyrazol-1-yl)methane ligands with metal centers can lead to various chemical reactions. For instance, upon heating with Mo(CO)6 or W(CO)5 THF, the functionalized bis(3,5-dimethylpyrazol-1-yl)methanes form complexes with the metal carbonyls . Additionally, the reaction of these ligands with imidazole and subsequent treatment with metal carbonyls or metal clusters can yield N-heterocyclic carbene complexes . The para-quinone-containing bis(pyrazol-1-yl)methane ligands also exhibit interesting reactivity, such as oxidative demethylation and C-H activation with cerium(IV) .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(pyrazol-1-yl)methane ligands and their complexes are influenced by their molecular structure and the nature of the substituents. The presence of halogen or alkyl groups on the methine carbon or the pyrazolyl rings can significantly affect the ligand's reactivity and the stability of the resulting metal complexes. The coordination behavior of these ligands with metal ions can lead to complexes with diverse geometries and electronic properties, which are important for their potential applications in catalysis and materials science .

科学的研究の応用

Photolysis and C-H Bond Activation

The compound (3,5-Dimethyl-1-pentylpyrazol-4-yl)(hydroxyimino)methane, related to the photolysis of carbodiimide complexes, shows significant promise in the activation of C-H bonds. Research by Jones and Hessell (1993) highlighted its application in the clean elimination of carbodiimide ligand and formation of C-H oxidative addition products. This process has implications for methane activation and offers insights into the kinetic and thermodynamic selectivity of these complexes for various types of carbon-hydrogen bonds, showing preference for primary alkane C-H bond activation over secondary activation (Jones & Hessell, 1993).

Synthesis and Biological Activity

Li et al. (2010) synthesized diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, including variants of this compound, to evaluate their biological activity. This work illustrates the compound's utility in forming complexes that exhibit cytotoxic activity against Hela cells, suggesting potential applications in medicinal chemistry and drug design (Li et al., 2010).

Methane Monooxygenase Reactivity

The versatility of related compounds is further exemplified in the study of methane monooxygenase from Methylococcus capsulatus. This enzyme, capable of oxidizing a variety of substrates including methane, demonstrates the broad reactivity of these compounds. It highlights potential applications in biotechnology and environmental remediation, particularly in the oxidation of pollutants and synthesis of industrially relevant chemicals (Colby, Stirling, & Dalton, 1977).

Organometallic Chemistry and Catalysis

In organometallic chemistry, this compound and its derivatives serve as ligands in the formation of metal complexes with potential applications in catalysis. Tregubov et al. (2013) investigated Rh(I) complexes with N,N and N,P ligands derived from this compound for recyclable hydroamination catalysts. This research indicates the role of these complexes in sustainable chemical synthesis, particularly in the development of catalysts for the efficient production of amine derivatives (Tregubov et al., 2013).

特性

IUPAC Name |

(NE)-N-[(3,5-dimethyl-1-pentylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-4-5-6-7-14-10(3)11(8-12-15)9(2)13-14/h8,15H,4-7H2,1-3H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQUEKCOUCXCDS-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C(=N1)C)C=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C(=C(C(=N1)C)/C=N/O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2529455.png)

![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)

![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)

![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)